Methyl 13-methyltetradecanoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 13-methyltetradecanoate, also known as 13-Methyltetradecanoic acid (13-MTD), is a fatty acid known to induce apoptosis or “programmed cell death” of certain human cancer cells . The primary target of this compound is tumor cells, particularly those developing in T Cell Lymphomas .
Mode of Action
The mode of action of this compound involves its interaction with tumor cells. The compound inhibits tumor cell growth by “down-regulating” p-AKT . AKT is a serine–threonine kinase that regulates cell survival . By down-regulating p-AKT, the compound disrupts the normal functioning of the cells, leading to programmed cell death or apoptosis .
Biochemical Pathways
The biochemical pathway affected by this compound is the AKT signaling pathway . This pathway plays a crucial role in multiple cellular processes such as cell proliferation, cell survival, growth, and angiogenesis. By down-regulating p-AKT, this compound disrupts these processes, leading to the death of the tumor cells .
Result of Action
The result of the action of this compound is the induction of apoptosis in tumor cells . This leads to a decrease in tumor cell growth and potentially to the reduction of the tumor size .
Biochemical Analysis
Biochemical Properties
Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-methyl Myristic Acid methyl ester typically involves the esterification of 13-methyl Myristic Acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: In industrial settings, the production of 13-methyl Myristic Acid methyl ester can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 13-methyl Myristic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 13-methyl Myristic Acid.
Reduction: 13-methyl Myristyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
13-methyl Myristic Acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of fatty acid methyl esters (FAMEs).
Biology: The compound serves as a biomarker for bacterial contamination in various biological samples.
Medicine: It is utilized in the study of bacterial infections and the development of antibacterial agents.
Industry: The ester is employed in the production of biodiesel and as a lubricant in various industrial applications
Comparison with Similar Compounds
Methyl myristate (Methyl tetradecanoate): A methyl ester of myristic acid, commonly used as a flavoring agent and in the production of biodiesel.
Methyl laurate (Methyl dodecanoate): Another fatty acid methyl ester used in similar applications as methyl myristate.
Uniqueness: 13-methyl Myristic Acid methyl ester is unique due to its methylated structure, which imparts distinct chemical and physical properties. This methylation enhances its stability and makes it a valuable marker for bacterial contamination, distinguishing it from other non-methylated fatty acid methyl esters .
Properties
IUPAC Name |
methyl 13-methyltetradecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUSDOXMVVCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408101 | |
Record name | Methyl 13-methyltetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-59-9 | |
Record name | Methyl 13-methyltetradecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5129-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 13-methyltetradecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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